molecular formula C9H11N5 B1491698 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine CAS No. 2097957-04-3

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine

Cat. No. B1491698
CAS RN: 2097957-04-3
M. Wt: 189.22 g/mol
InChI Key: DBTFDJWPPKLJEM-UHFFFAOYSA-N
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Description

The compound “6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine” is a heterocyclic compound that contains a pyrazole ring. Pyrazole compounds are known for their diverse pharmacological effects and are used in the development of various drugs .

Scientific Research Applications

Antileishmanial and Antimalarial Applications

The compound has been studied for its potential in treating parasitic diseases such as leishmaniasis and malaria. A molecular simulation study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the active site of the target enzyme, leading to a lower binding free energy .

Antifungal Applications

Pyrimidine compounds, which share a structural component with the chemical , are extensively used in fungicides like Fenarimol and Pyrimethanil. These compounds have been utilized to control plant fungal diseases effectively .

Antiviral Applications

Derivatives of pyrimidine have been synthesized for antiviral evaluation. For instance, 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives were created through a reaction involving 6-azido-1,3-dimethyluracil, which suggests potential antiviral applications for similar compounds .

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives. For example, a new series of triazolo-thiadiazine derivatives were synthesized using a one-pot method, indicating the compound’s versatility in creating pharmacologically relevant structures .

Catalysis Applications

Bispyrazole derivatives, which can be synthesized from pyrazolyl compounds, have been reported for their applications in catalysis. These derivatives have been created using various homogeneous and heterogeneous catalysts, demonstrating the compound’s utility in synthetic chemistry .

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit tubulin polymerization , which could potentially disrupt the cytoskeleton and inhibit cell division.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation.

Result of Action

Similar compounds have shown superior antipromastigote activity , indicating that they may be effective in inhibiting the growth and proliferation of parasites.

properties

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTFDJWPPKLJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=NC=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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